![molecular formula C20H18N2O4S B2462977 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate CAS No. 1396759-61-7](/img/structure/B2462977.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and azetidine rings, which are common structures in many biologically active compounds . The methoxy group attached to the benzothiazole ring and the acetyl group attached to the benzoate could influence the compound’s reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxy group, the benzothiazole and azetidine rings, and the acetyl group could each influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the presence of the benzothiazole and azetidine rings, the methoxy group, and the acetyl group .
Scientific Research Applications
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide is structurally related to flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory and analgesic activities make it relevant for pain management and inflammation reduction .
- The benzothiazole core in this compound has been associated with neuroprotective effects. For instance, Riluzole (a benzothiazole derivative) is used in treating amyotrophic lateral sclerosis (ALS) due to its neuroprotective action .
- Another benzothiazole derivative, Frentizole, possesses antiviral and immunosuppressant properties. The presence of the benzothiazole moiety in our compound suggests similar potential applications .
- Benzothiazoles have been investigated for their anticancer properties. While more research is needed, the compound’s structure may contribute to its potential in cancer therapy .
- 2-Aminobenzothiazoles, like our compound, serve as versatile building blocks for synthesizing various heterocyclic compounds. Researchers use them as intermediates in drug development .
- Although not directly mentioned in the literature, the presence of the benzothiazole ring suggests that this compound could be explored for corrosion inhibition. Benzothiazoles are known to form protective coatings on metal surfaces during adsorption due to mixed interactions .
Anti-Inflammatory and Analgesic Properties
Neuroprotective Potential
Antiviral and Immunosuppressant Properties
Cancer Treatment
Synthetic Intermediates and Drug Development
Corrosion Inhibition
Future Directions
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12(23)13-6-8-14(9-7-13)19(24)26-15-10-22(11-15)20-21-18-16(25-2)4-3-5-17(18)27-20/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKZFCMWYSUIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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